molecular formula C12H19NO4 B13909928 Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid CAS No. 1627973-07-2

Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid

Cat. No.: B13909928
CAS No.: 1627973-07-2
M. Wt: 241.28 g/mol
InChI Key: WQJNGLXEWNXGLB-IWSPIJDZSA-N
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Description

Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid is a bicyclic compound featuring a norbornane-like framework with a carboxylic acid group at position 6 and a tert-butoxycarbonyl (Boc)-protected amine at position 2. This structure is notable for its conformational rigidity, which enhances its utility in drug discovery, particularly as a building block for protease inhibitors or peptidomimetics. The exo configuration of the Boc group ensures steric stability, while the bicyclo[2.2.1]heptane system imposes restricted rotational freedom, improving target-binding specificity .

Synthesis typically involves coupling bicyclo[2.2.1]heptane derivatives with Boc-anhydride (Boc₂O) under mild conditions. For example, a 61% yield was achieved by reacting a precursor with Boc₂O in ethanol at room temperature, followed by acidification and extraction . The compound’s purity and crystallinity are validated via ¹H NMR, LC-MS, and pharmacopeial tests (e.g., crystallinity 〈695〉) .

Properties

CAS No.

1627973-07-2

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1R,4R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-6-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(10(14)15)9(13)5-7/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m1/s1

InChI Key

WQJNGLXEWNXGLB-IWSPIJDZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]([C@H]1C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1C2)C(=O)O

Origin of Product

United States

Preparation Methods

Initial Cycloaddition and Formation of Stereoisomeric Mixtures

The synthesis often begins with a Diels-Alder type reaction involving cyclopenta-1,3-diene and ethyl oxoacetate in the presence of ammonia chloride, generating a mixture of four stereoisomeric azabicyclo[2.2.1]heptane derivatives (3a–d). This mixture contains both exo and endo isomers.

Boc Protection and Chromatographic Separation

The crude mixture is treated with di-tert-butyl dicarbonate (Boc2O) to protect the nitrogen atom, yielding Boc-protected intermediates (4a,b for exo and 4c,d for endo isomers). These are then separated by column chromatography using gradients of petroleum ether and ethyl acetate to isolate pure exo and endo pairs.

Conversion to Carbonitriles and Acid Derivatives

Subsequent synthetic steps include:

  • Hydrogenation using hydrogen gas and palladium on carbon catalyst in ethyl acetate at elevated temperature and pressure to reduce unsaturated intermediates.
  • Saponification with lithium hydroxide in methanol-water mixtures to convert esters to carboxylic acids.
  • Amide to nitrile conversion and Boc deprotection under acidic conditions (e.g., p-toluenesulfonic acid) to obtain carbonitrile intermediates 9a,b (exo) and 9c,d (endo).

Stereoselective Synthesis from Chiral Amines

An alternative and more stereoselective approach employs chiral starting materials such as (R)- or (S)-1-phenylethylamine to prepare pure 3R- and 3S-exo-2-azabicyclo[2.2.1]heptane-carbonitriles (6a and 6b). This method avoids the need to separate diastereomers at later stages and improves yield and stereochemical purity.

Final Boc Protection and Purification

The final step involves Boc protection of the nitrogen on the bicyclic amine, typically by reaction with di-tert-butyl dicarbonate in an organic solvent such as methanol, ethanol, or isopropanol at temperatures between 0 and 50 °C, often in the presence of palladium on carbon catalyst under hydrogen atmosphere. The product is purified by standard techniques such as extraction, drying over sodium sulfate, and solvent evaporation.

Reaction Conditions and Reagents Summary

Step Reaction Type Reagents/Conditions Notes
1 Diels-Alder cycloaddition Cyclopenta-1,3-diene, ethyl oxoacetate, ammonia chloride, room temperature, 12 h Produces mixture of stereoisomers (exo and endo)
2 Boc protection Di-tert-butyl dicarbonate (Boc2O), THF, overnight at room temperature Protects amine nitrogen, facilitates separation
3 Chromatographic separation Column chromatography, petroleum ether/ethyl acetate gradient Isolates exo and endo isomers
4 Hydrogenation H2 gas, 10% Pd/C catalyst, ethyl acetate, 55–60 °C, 45 PSI, 1.5 h Reduces unsaturated intermediates
5 Saponification LiOH, methanol/water, 40–50 °C, 3 h Converts esters to carboxylic acids
6 Boc protection (final step) Boc2O, Pd/C catalyst, methanol/ethanol/isopropanol, 0–50 °C Final protection step to yield target compound
7 Boc deprotection (if needed) p-Toluenesulfonic acid, organic solvent (benzene/toluene), reflux or 50 °C Used for selective removal of protecting groups

Research Discoveries and Insights

  • The use of chiral amines such as (R)- and (S)-1-phenylethylamine enables stereoselective synthesis of exo isomers, improving the yield and purity of the desired product and reducing the need for extensive chromatographic separation.

  • Hydrogenation under controlled pressure and temperature with palladium on carbon catalyst is critical for maintaining stereochemistry and avoiding over-reduction or side reactions.

  • Protection and deprotection steps using Boc groups are essential for controlling reactivity of the nitrogen atom and enabling downstream functional group transformations.

  • Oxidation methods using reagents such as potassium permanganate, osmium tetroxide, or ruthenium oxide have been employed in related 2-azabicyclo[2.2.1]heptane derivatives to introduce hydroxyl groups, which can be further manipulated chemically.

Data Table: Key Physical and Chemical Properties

Property Value
Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
IUPAC Name (1R,4R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-6-carboxylic acid
CAS Number 1627973-07-2
Standard InChI InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(10(14)15)9(13)5-7/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m1/s1
Standard InChIKey WQJNGLXEWNXGLB-IWSPIJDZSA-N
Solvents Used in Synthesis THF, methanol, ethanol, isopropanol, ethyl acetate, benzene, toluene
Catalysts Palladium on carbon (Pd/C)
Temperature Range 0 to 60 °C

Chemical Reactions Analysis

Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired products.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can undergo hydrolysis, releasing the active bicyclic structure. This structure can then interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Accessibility : Bicyclo[2.2.1] derivatives are favored over [2.2.2] or spiro systems due to higher yields (e.g., 61% vs. 63%) and commercial availability ($280/250 mg for the target compound) .
  • Biological Relevance : The target compound’s exo-Boc configuration and 6-carboxylic acid position optimize interactions with proteases like DPP-IV, as seen in neogliptin analogs .
  • Emerging Analogs : Fluorinated and 5-carboxylic acid variants are gaining traction for tuning solubility and target affinity .

Biological Activity

Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid, also known by its CAS number 1627973-07-2, is a bicyclic compound with significant implications in pharmaceutical chemistry and organic synthesis. Its unique structure allows it to function as an important building block in the development of biologically active compounds, particularly for central nervous system disorders.

  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.29 g/mol
  • IUPAC Name : (1R,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-6-carboxylic acid
  • Purity : ≥ 97%

Biological Activity Overview

The biological activity of this compound is primarily linked to its role in drug development and synthesis of peptide derivatives. It has shown potential in various therapeutic applications, particularly in neuropharmacology.

Key Biological Activities:

  • Drug Development :
    • The compound is utilized in the design of novel drug candidates aimed at treating central nervous system disorders, enhancing therapeutic efficacy through its structural properties .
  • Peptide Synthesis :
    • It serves as a precursor in synthesizing peptide derivatives, which are crucial for creating biologically active compounds for therapeutic use .
  • Chiral Catalysis :
    • This compound plays a significant role in asymmetric synthesis, providing chiral centers necessary for producing enantiomerically pure compounds, vital in pharmaceutical applications .
  • Neuroscience Research :
    • Its structural characteristics make it a candidate for studying receptor interactions, contributing to advancements in understanding neuropharmacology .

Case Studies and Research Findings

Several studies have highlighted the biological implications of compounds related to the bicyclic structure of Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane.

Study 1: Genotoxic Effects

A study on the genotoxic effects of related bicyclic compounds revealed that while certain derivatives may induce DNA damage and oxidative stress in bacterial cells (e.g., Escherichia coli), no alkylating effects were observed with Exo-2-tert-butoxycarbonyl derivatives . This suggests that while there may be potential cytotoxicity at high concentrations, further research is needed to clarify the mechanisms involved.

Study 2: Synthetic Applications

Research indicates that the compound's unique structure allows it to be effectively used as a building block in synthetic organic chemistry, particularly for developing complex molecules that exhibit biological activity . Its utility in peptide synthesis emphasizes its importance in pharmaceutical research.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaMolecular WeightApplications
This compoundC12H19NO4241.29 g/molDrug development, peptide synthesis
N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acidC12H19NO4241.29 g/molCentral nervous system disorders
2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptaneC12H19NO4241.29 g/molAsymmetric synthesis, chiral catalysis

Q & A

(Basic) What are the standard synthetic routes for preparing exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid?

The synthesis typically involves hydrogenation and Boc (tert-butoxycarbonyl) protection. For example, hydrogenation using Pd/C catalyst under H₂ atmosphere (1 atm) reduces intermediates like dibenzylamine derivatives, followed by Boc protection and crystallization . Key steps include:

  • Catalytic hydrogenation : Pd/C in methanol under H₂ to remove protecting groups.
  • Boc introduction : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
  • Crystallization : Product isolation via solvent removal and low-temperature crystallization.

(Basic) How is the compound purified after synthesis?

Purification often employs crystallization (e.g., from methanol or ethyl acetate) and filtration using Celite® to remove catalysts. For example, post-hydrogenation mixtures are filtered through Celite® to isolate the product, followed by solvent evaporation and recrystallization at 5°C to enhance purity .

(Basic) What safety precautions are required when handling this compound?

Refer to safety data sheets (SDS) for hazards:

  • Skin/Eye Irritation : Use PPE (gloves, goggles) due to H315 (skin irritation) and H319 (eye irritation) classifications .
  • Storage : Store in cool, dry conditions away from ignition sources (P210). Avoid exposure to moisture to prevent decomposition .

(Basic) Which spectroscopic methods confirm the compound’s structure?

  • ¹H/¹³C NMR : Assign peaks to confirm bicyclic framework and Boc group. For example, tert-butyl protons appear as singlet at ~1.4 ppm, while carboxylic acid protons are absent (exchange with D₂O) .
  • IR Spectroscopy : Detect carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; carboxylic acid O-H at ~2500–3300 cm⁻¹) .

(Basic) What is the role of the Boc group in this compound’s synthesis?

The Boc group acts as a temporary protecting group for the secondary amine, preventing unwanted side reactions (e.g., nucleophilic attacks). It is later removed under acidic conditions (e.g., HCl/EtOAc) to yield the free amine intermediate .

(Advanced) How can reaction conditions be optimized to improve yield?

Variables to optimize:

  • Catalyst loading : Increase Pd/C ratio (e.g., 10% w/w) to accelerate hydrogenation .
  • Solvent choice : Polar aprotic solvents (e.g., THF) may enhance Boc group stability.
  • Temperature control : Lower temperatures (0–5°C) during crystallization minimize impurities .

(Advanced) How is the exo configuration confirmed experimentally?

NOESY NMR or X-ray crystallography resolves stereochemistry. For bicyclic systems, cross-peaks between exo protons (e.g., bridgehead H) and adjacent substituents in NOESY confirm spatial orientation .

(Advanced) How does pH or temperature affect the compound’s stability?

  • Acidic/basic conditions : Boc groups hydrolyze under strong acids (e.g., TFA) or bases. Stability studies in buffered solutions (pH 2–9) can quantify degradation rates.
  • Thermal stability : TGA/DSC analysis reveals decomposition temperatures (e.g., Boc cleavage above 150°C) .

(Advanced) What analytical methods identify by-products or impurities?

  • HPLC-MS : Detects trace impurities (e.g., de-Boc derivatives or oxidation by-products).
  • TLC : Monitors reaction progress using silica plates and UV visualization.
  • Elemental analysis : Confirms stoichiometry of C, H, N to assess purity .

(Advanced) Can computational modeling predict reactivity or structural properties?

DFT calculations (e.g., Gaussian or ORCA) model:

  • Conformational energy barriers : Predict stability of exo vs. endo configurations.
  • Reaction pathways : Simulate hydrogenation transition states or Boc deprotection mechanisms .

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